molecular formula C18H20N2O B11842173 4-(Dibenzylamino)pyrrolidin-2-one CAS No. 1356108-91-2

4-(Dibenzylamino)pyrrolidin-2-one

Cat. No.: B11842173
CAS No.: 1356108-91-2
M. Wt: 280.4 g/mol
InChI Key: NDRMQGNOOJWHGX-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds. This compound is characterized by the presence of a pyrrolidin-2-one core structure with a dibenzylamino substituent at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzylamino)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines via a cascade reaction. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts as key precursors .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to selectively obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzylamino)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the dibenzylamino group and the pyrrolidin-2-one core.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and electrophilic reagents. For example, the oxidation of pyrrolidine derivatives can be achieved using specific oxidants . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the oxidation of the compound can lead to the formation of carboxylic acids and other oxidized derivatives .

Mechanism of Action

The mechanism of action of 4-(Dibenzylamino)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to bind to and modulate the activity of target proteins. For example, the stereochemistry of the pyrrolidin-2-one ring can affect the binding mode to enantioselective proteins, leading to different biological profiles . The compound’s effects are mediated through its interaction with various receptors and enzymes, which can result in changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

4-(Dibenzylamino)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolones and pyrrolidinones. These compounds share a common pyrrolidin-2-one core structure but differ in their substituents and functional groups. Some similar compounds include:

The uniqueness of this compound lies in its specific dibenzylamino substituent, which imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives.

Properties

CAS No.

1356108-91-2

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

4-(dibenzylamino)pyrrolidin-2-one

InChI

InChI=1S/C18H20N2O/c21-18-11-17(12-19-18)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)

InChI Key

NDRMQGNOOJWHGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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